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Compound Overview and Mechanism of Action

STF-118804 is a highly specific, next-generation inhibitor of Nicotinamide Phosphoribosyltransferase
(NAMPT), the rate-limiting enzyme in the NAD+ salvage biosynthesis pathway [1] [2]. By inhibiting
NAMPT, STF-118804 depletes intracellular NAD+ levels, leading to metabolic collapse, energy disruption,

and induction of apoptosis in cancer cells, particularly those with high metabolic demands like B-ALL cells

[1][3].

Efficacy and Potency Data in B-ALL Models

In Vitro Cytotoxicity in Cell Lines

The table below summarizes the sensitivity of various hematological cell lines to STF-118804 [4]:

Cell Line Type ECso | ICso Assay & Duration
NALM-6 Human B-ALL 26 nM CellTiter-Glo, 72 hr
B-ALL BCR-ABL DKO Mouse B-ALL 61 nM CellTiter-Glo, 72 hr
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Cell Line Type

B-ALL BCR-ABL WT Mouse B-ALL
KOPN-8 Human B-ALL
MV4-11 Human Leukemia
SUP-B15 Human B-ALL
K562 Human CML
UoC-B1 Human Leukemia
BJ Human Fibroblast

ECso / ICs0 Assay & Duration
72 nM CellTiter-Glo, 72 hr
1.23 uM CellTiter-Glo, 72 hr
3.8 uM CellTiter-Glo, 72 hr
1.1 uM CellTiter-Glo, 72 hr
4.6 uyM CellTiter-Glo, 72 hr
>54.98 uM CellTiter-Glo, 72 hr
2.49 uM CellTiter-Glo, 72 hr

STF-118804 demonstrates high potency against specific B-ALL cell lines, with ICso values in the low

nanomolar range for sensitive models like NALM-6 [4]. In leukemic samples from pediatric ALL patients,

STF-118804 reduced viability with ICso values ranging from 3.1 to 32.3 nM [5] [2]. The compound induces

apoptosis without antecedent cell cycle arrest [2].

In Vivo Efficacy in Xenograft Models

The table below outlines key findings from in vivo studies [2] [4]:

Model Description Dosing Regimen

Key Results

Orthotopic xenograft of 25 mg/kg, twice dalily,

high-risk ALL (MV4-11 subcutaneous injection, 20
cells) days [2].

Orthotopic pancreatic 25 mg/kg, intraperitoneal
cancer model (Panc-1 injection, 3 weeks [4].
cells)

Improved survival, inhibited tumor
growth, and effectively depleted
leukemia-initiating stem cells [2].

Reduced tumor growth (size and weight)
with no significant toxicity observed [4].
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These studies indicate that STF-118804 is well-tolerated at efficacious doses in mouse models over a 20-

day study period [2].
Detailed Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is adapted for assessing the sensitivity of B-ALL cell lines to STF-118804.
¢ Principle: Measures the metabolic activity of cells as an indicator of viability after drug treatment.

e Materials:

o B-ALL cell lines (e.g., NALM-6, MV4-11).

o STF-118804 stock solution (e.g., 10 mM in DMSO).

o Cell culture medium (RPMI-1640 + 20% FBS + 1% Penicillin-Streptomycin).

o 96-well clear-bottom tissue culture plates.

o CellTiter-Glo or CellTiter-Blue Reagent.

o Multi-mode microplate reader capable of detecting luminescence or fluorescence.

¢ Procedure:

o Cell Seeding: Seed cells in 96-well plates at a density of 6x105 cells per milliliter (100 uL per
well). Include vehicle control (DMSO) and blank (media only) wells [2].

o Compound Treatment: Prepare a serial dilution of STF-118804 and add it to the wells to
achieve the desired final concentrations (e.g., 1 nM to 10 puM). The final DMSO concentration
should be equal in all wells (typically <0.1%).

o Incubation: Incubate the plate for 72 hours at 37°C in a 5% COz2 incubator [4].

o Viability Detection:

= CellTiter-Glo: Add CellTiter-Glo reagent (1:1 volume ratio to cell culture medium). Mix
briefly on an orbital shaker, incubate for 10 minutes at room temperature to stabilize the
luminescent signal, and then record luminescence [4].

= CellTiter-Blue: Add CellTiter-Blue reagent at a 1:10 dilution. Incubate for 4 hours at
37°C/5% COz, and then read fluorescence (Excitation: 555 nm, Emission: 590 nm) [2].

o Data Analysis: Calculate cell viability relative to the vehicle control. Use software like
GraphPad Prism to determine the ICso values.
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In Vivo Efficacy Study in ALL Xenograft Models

This protocol describes the evaluation of STF-118804 in an orthotopic mouse model of high-risk ALL.

¢ Principle: To assess the anti-tumor activity and survival benefit of STF-118804 in a live animal model

that recapitulates the human disease.

e Materials:

[¢]

Immunodeficient mice (e.g., NSG mice).

ALL cells (e.g., MV4-11 cell line or patient-derived xenograft cells).
STF-118804 for in vivo administration.

Vehicle: 20% (w/v) [2-hydroxypropyl]-y-cyclodextrin | 5% (viv) DMSO [2].

[e]

o

o

e Procedure:

o Model Establishment: Inoculate mice with ALL cells via orthotopic (e.g., intravenous) injection
to establish leukemia [2].
o Randomization & Dosing: Once engraftment is confirmed, randomize mice into vehicle control
and treatment groups.
o Drug Administration: Administer STF-118804 at a dose of 25 mglkg via subcutaneous (s.c.)
injection, twice daily. Continue the treatment for a predetermined period (e.g., 20 days) [2].
o Monitoring:
= Tumor Burden: Monitor leukemia progression in peripheral blood by flow cytometry or
bioluminescent imaging if luciferase-expressing cells are used.
= Survival: Record survival times from the start of treatment until a moribund state is
reached.
= Toxicity: Monitor mice for signs of toxicity, such as weight loss, lethargy, or changes in
behavior.
o Endpoint Analysis: At the end of the study, analyze bone marrow and spleen for the presence
of leukemia-initiating cells to assess the effect on stem cell populations [2].

Signaling Pathways and Metabolic Consequences

The mechanism of action of STF-118804 involves a cascade of metabolic and signaling events, which can be

visualized in the following pathway diagram:
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Click to download full resolution via product page

Diagram Title: STF-118804 Mechanism: Inhibiting NAD+ Biosynthesis Leads to Metabolic Collapse and
Apoptosis

Key Pathway Interpretations:

e Metabolic Disruption: STF-118804 directly inhibits NAMPT, blocking the conversion of nicotinamide
(NAM) to nicotinamide mononucleotide (NMN). This is the rate-limiting step in the NAD+ salvage
pathway, leading to a severe depletion of intracellular NAD+ pools [1] [5]. As NAD+ is a crucial
cofactor in glycolysis and oxidative phosphorylation, its loss results in reduced glucose uptake,
lactate production, and ultimately, ATP depletion, causing metabolic collapse [1].

¢ Signaling Cascade: The sharp drop in ATP levels activates the energy sensor AMPK
(phosphorylating it at Thr172). Concurrently, STF-118804 inhibits the mTOR pathway, evidenced by
reduced phosphorylation of mMTOR (Ser2448) and its downstream target P70S6K [1]. The inhibition of
mMTOR, a master regulator of cell growth and protein synthesis, further contributes to the anti-
proliferative effects.

e Cell Fate: The combined effects of energy stress (ATP depletion), metabolic shutdown, and inhibition
of growth signaling pathways ultimately trigger apoptosis in B-ALL cells [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548918#stf-

118804-b-all-cell-line-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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